![molecular formula C11H11ClN2 B033831 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 19685-84-8](/img/structure/B33831.png)
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a chemical compound with the molecular formula C11H11ClN2 . It is used in the field of proteomics research .
Molecular Structure Analysis
The molecular structure of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole consists of a pyrido[4,3-b]indole core with a chlorine atom at the 8-position .Scientific Research Applications
Anticancer Activity
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: derivatives have been studied for their potential as anticancer agents. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The introduction of alkyl or aralkyl and a sulfonyl group to the indole core has been found to enhance the antiproliferative activity, suggesting a potential pathway for developing new anticancer drugs .
Molecular Docking and Dynamics
The derivatives of this compound have been used in molecular docking studies to understand their binding orientations within the active sites of target proteins such as c-Met . Molecular dynamics simulations further evaluate the binding stabilities, which is crucial for the design of drugs with better efficacy and reduced side effects .
Synthesis of Alkaloid Derivatives
Indole derivatives, including 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , are key moieties in several alkaloids. Research has focused on novel synthesis methods for these derivatives due to their significant biological activities and their role in cell biology .
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models have been developed to predict the activity of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives. These models help in understanding the relationship between the chemical structure and biological activity, which is essential for the rational design of new compounds .
Cystic Fibrosis Research
Studies have explored the use of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype of potentiators for treating Cystic Fibrosis. Predicting the EC50 value of these compounds can aid in establishing highly predictive QSAR models for this application .
Drug Design and Development
The pharmacophoric properties of 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole make it a valuable compound in drug design. Its derivatives can be synthesized with various functional groups to target different diseases, showcasing its versatility in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds, such as 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indoles, have been shown to interact with 5-ht6 receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
properties
IUPAC Name |
8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKUBQBEDRQTRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
CAS RN |
19685-84-8 |
Source


|
| Record name | 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

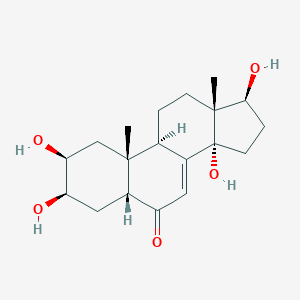

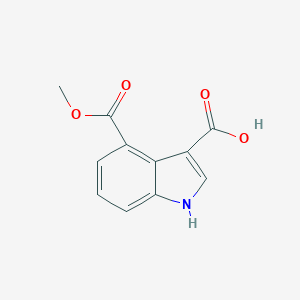
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
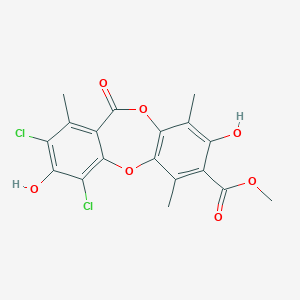




![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)
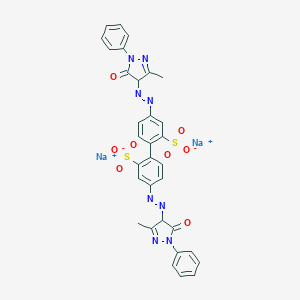
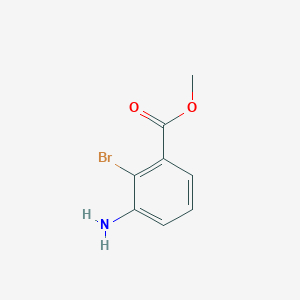
![2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B33774.png)